Orthogonal Deprotection Stability: Benzyl Ester vs. t-Butyl Ester Under Acidic Cleavage Conditions
Fmoc-L-Asu(Bzl)-OH incorporates a benzyl (Bzl) ester side-chain protecting group, which remains stable under the trifluoroacetic acid (TFA) conditions typically used for final peptide cleavage from the resin . In contrast, the t-butyl (OtBu) ester analog (Fmoc-Asu(OtBu)-OH) is acid-labile and would be prematurely removed during TFA cleavage, compromising the desired peptide structure . This orthogonal stability allows the Bzl ester to be selectively removed later by hydrogenolysis, providing a distinct synthetic advantage for constructing peptides requiring a free ω-carboxylic acid for further conjugation or cyclization.
| Evidence Dimension | Stability under TFA cleavage (standard SPPS deprotection) |
|---|---|
| Target Compound Data | Benzyl ester stable to TFA |
| Comparator Or Baseline | t-Butyl ester (OtBu) is acid-labile and removed by TFA |
| Quantified Difference | Not applicable (qualitative orthogonal stability) |
| Conditions | Standard Fmoc/tBu SPPS final cleavage cocktail (TFA-based) |
Why This Matters
This orthogonal stability enables sequential, selective deprotection strategies essential for complex peptide modifications.
